molecular formula C16H14N2O3S B5603639 C16H14N2O3S

C16H14N2O3S

Cat. No.: B5603639
M. Wt: 314.4 g/mol
InChI Key: IPJIDOFJDUBNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C16H14N2O3S is a useful research compound. Its molecular formula is this compound and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoic acid is 314.07251349 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

Valdecoxib can be synthesized through a multi-step process involving the following key steps:

    Formation of the Isoxazole Ring: The synthesis begins with the formation of the isoxazole ring by reacting a substituted benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Sulfonamide Formation: The isoxazole intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide group.

    Final Cyclization: The final step involves cyclization to form the complete Valdecoxib structure.

Industrial Production Methods

Industrial production of Valdecoxib involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Valdecoxib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Valdecoxib has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of sulfonamides and isoxazoles.

    Biology: Investigated for its effects on COX-2 inhibition and its role in inflammation and pain pathways.

    Medicine: Studied for its therapeutic potential in treating inflammatory diseases and pain management.

    Industry: Used in the development of new COX-2 inhibitors and related pharmaceuticals.

Mechanism of Action

Valdecoxib exerts its effects by selectively inhibiting the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, Valdecoxib reduces the production of prostaglandins, thereby alleviating pain and inflammation. The selectivity for COX-2 over cyclooxygenase-1 (COX-1) results in fewer gastrointestinal side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Valdecoxib is unique in its balance of efficacy and safety. It provides effective pain relief with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. like other COX-2 inhibitors, it carries a risk of cardiovascular side effects, which necessitates careful patient selection and monitoring .

Biological Activity

The compound with the molecular formula C16H14N2O3S is known as N-(4-methoxyphenyl)-2-(1,3-benzothiazol-2-yl)acetamide . It has garnered attention in various research studies due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological activity. The presence of a benzothiazole moiety is particularly significant, as it is often associated with diverse pharmacological effects.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound can inhibit cell proliferation in various cancer cell lines through several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells by activating caspases and modulating the expression of Bcl-2 family proteins. For instance, studies have shown that treatment with this compound leads to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : this compound has been observed to induce cell cycle arrest at the G0/G1 phase, thereby preventing cancer cell proliferation .

Table 1: Summary of Anticancer Mechanisms

MechanismEffect on Cancer Cells
Apoptosis InductionActivation of caspases
Cell Cycle ArrestG0/G1 phase arrest
Inhibition of MigrationReduced metastatic potential

2. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This inhibition is crucial for managing chronic inflammatory conditions .

Case Study: In Vivo Anti-inflammatory Effects

In a study involving animal models of inflammation, administration of this compound resulted in a marked reduction in paw edema and inflammatory markers, suggesting its efficacy in treating inflammatory disorders .

3. Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi:

  • Bacterial Inhibition : this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Fungal Activity : The compound has also been tested against Candida species, showing promising antifungal activity.

Table 2: Antimicrobial Efficacy

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli64Bactericidal
Candida albicans16Fungicidal

Properties

IUPAC Name

4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-9-10(2)22-14-13(9)15(19)18(8-17-14)7-11-3-5-12(6-4-11)16(20)21/h3-6,8H,7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJIDOFJDUBNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.